molecular formula C21H23N5O4S2 B12156679 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12156679
M. Wt: 473.6 g/mol
InChI Key: NNPCFNFLHBPRPX-QINSGFPZSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining pyrido[1,2-a]pyrimidin-4-one, 1,3-thiazolidin-4-one, and piperidine-4-carboxamide moieties. The (Z)-configuration at the thiazolidinone methylidene group ensures spatial alignment critical for intermolecular interactions, such as hydrogen bonding or π-stacking. The 2-methoxyethyl substituent on the thiazolidinone ring enhances solubility, while the piperidine carboxamide group provides a protonatable nitrogen atom, likely facilitating receptor binding (e.g., GPCRs via conserved aspartate residues) .

Properties

Molecular Formula

C21H23N5O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23N5O4S2/c1-30-11-10-26-20(29)15(32-21(26)31)12-14-18(24-8-5-13(6-9-24)17(22)27)23-16-4-2-3-7-25(16)19(14)28/h2-4,7,12-13H,5-6,8-11H2,1H3,(H2,22,27)/b15-12-

InChI Key

NNPCFNFLHBPRPX-QINSGFPZSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone and pyridopyrimidine intermediates, followed by their coupling to form the final product. Key steps include:

    Formation of Thiazolidinone Intermediate: This involves the reaction of 2-methoxyethylamine with a suitable thioamide under acidic conditions to form the thiazolidinone ring.

    Synthesis of Pyridopyrimidine Intermediate: This step involves the cyclization of appropriate precursors under basic conditions to form the pyridopyrimidine ring.

    Coupling Reaction: The final step involves the coupling of the thiazolidinone and pyridopyrimidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

The compound 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications, particularly focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Molecular Formula

The molecular formula of the compound is C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S^{2}, indicating a diverse range of functional groups that contribute to its biological activity.

Structural Features

The compound features:

  • A pyrido[1,2-a]pyrimidine core, known for its role in various biological processes.
  • A thiazolidinone moiety, which has been associated with numerous pharmacological effects.
  • A piperidine ring, which enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties. The thiazolidinone structure is particularly noted for its effectiveness against various bacterial strains. Studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. The pyrido-pyrimidine framework has been associated with the inhibition of cancer cell proliferation. Several studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

Compounds containing thiazolidinone derivatives have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for treating inflammatory diseases .

Neuroprotective Properties

Emerging research suggests that the compound may possess neuroprotective effects. The piperidine component can enhance central nervous system penetration, potentially offering protective benefits against neurodegenerative diseases by modulating neurotransmitter systems .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Interaction with Receptors

The diverse functional groups allow the compound to interact with various receptors, including G protein-coupled receptors (GPCRs). This interaction is vital for mediating its pharmacological effects .

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating superior efficacy .

Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound could reduce cell viability by inducing apoptosis. Flow cytometry analysis confirmed increased rates of programmed cell death in treated cells compared to controls .

Study 3: Anti-inflammatory Response

In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to untreated groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Mechanism of Action

The mechanism of action of 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs sharing core motifs (thiazolidinone, pyrido-pyrimidinone, or piperidine carboxamide):

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Properties Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone + piperidine carboxamide - 2-Methoxyethyl (thiazolidinone)
- Piperidine-4-carboxamide
Hypothesized: GPCR modulation (antipsychotic, anxiolytic), enhanced solubility
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate (615272-63-4) Same pyrido-pyrimidinone + thiazolidinone - 3-Methyl (thiazolidinone)
- Ethyl ester (piperidine)
Reduced receptor affinity due to ester vs. carboxamide; lower solubility
D2AAK4 (N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide) Piperidine carboxamide + benzimidazolone - Benzimidazolone (vs. pyrido-pyrimidinone)
- Hydroxyphenyl
Multitarget GPCR ligand: antipsychotic, memory-enhancing, anxiogenic (100 mg/kg in vivo)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine + piperidine - Chromeno-pyrimidine (vs. pyrido-pyrimidinone)
- Piperidine-phenyl
Antioxidant, drug-like bioavailability (computational prediction)
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (361996-85-2) Same pyrido-pyrimidinone + thiazolidinone - 3-Methoxypropyl (thiazolidinone)
- 4-Methylpiperazine
Enhanced lipophilicity (methoxypropyl) but reduced metabolic stability

Key Findings

Thiazolidinone Substituents: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to analogs with alkyl (e.g., 3-methyl ) or aryl substituents. However, bulkier groups like 3-methoxypropyl may compromise metabolic stability due to increased CYP450 interactions. The thioxo (S=O) moiety in all analogs enhances hydrogen-bond acceptor capacity, critical for binding to enzymatic active sites (e.g., kinase or protease targets).

Piperidine Carboxamide vs. Ester :

  • The carboxamide group in the target compound and D2AAK4 enables stronger electrostatic interactions (e.g., with Asp 3.32 in GPCRs) compared to ester derivatives, which exhibit lower receptor affinity .

Pyrido-Pyrimidinone vs.

Biological Activity Trends: Piperidine carboxamide analogs (target compound, D2AAK4) show promise in CNS disorders (antipsychotic, anxiolytic) but require optimization to balance multitarget effects . Thiazolidinone derivatives with chromeno-pyrimidine scaffolds prioritize antioxidant activity, likely due to radical scavenging by the fused aromatic system .

Biological Activity

The compound 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5O3S2C_{26}H_{27}N_{5}O_{3}S_{2}. The structural features include a thiazolidine moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound's structure can be represented as follows:

SMILES COCCN1C O C C C2 C N C3C CC CN3C2 O N4CCN CC4 CC5 CC CC C5 SC1 S\text{SMILES COCCN1C O C C C2 C N C3C CC CN3C2 O N4CCN CC4 CC5 CC CC C5 SC1 S}

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. A study highlighted that similar thiazolidine derivatives demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound 80.004 - 0.030.008 - 0.06E. cloacae, S. aureus
Compound 120.011-E. coli, P. aeruginosa
Compound 110.015-B. cereus, S. aureus

The activity of these compounds often exceeds that of traditional antibiotics like ampicillin and streptomycin by significant margins, suggesting a promising avenue for new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, thiazolidine derivatives have shown antifungal efficacy against various fungi. The most potent compounds exhibited MIC values as low as 0.004 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Fungi Tested
Compound 150.004 - 0.06T. viride
Compound X-A. fumigatus

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of these compounds. For instance, the substitution patterns on the thiazolidine ring and the pyrido-pyrimidine structure play crucial roles in enhancing antibacterial and antifungal activities .

Case Studies

Recent literature has documented several case studies involving the synthesis and evaluation of similar compounds:

  • Synthesis of Thiazolidine Derivatives : A study focused on synthesizing various thiazolidine derivatives and evaluating their biological activities against bacterial strains, confirming their superior efficacy compared to established antibiotics .
  • Fungicidal Efficacy : Another research effort assessed the fungicidal activity of newly synthesized compounds against agricultural pathogens, demonstrating promising results comparable to commercial fungicides .

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